molecular formula C8H6ClNS B1465909 2-Chloro-7-methylbenzo[d]thiazole CAS No. 2942-24-7

2-Chloro-7-methylbenzo[d]thiazole

Cat. No. B1465909
CAS RN: 2942-24-7
M. Wt: 183.66 g/mol
InChI Key: FORQCDNLZGMWTM-UHFFFAOYSA-N
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Description

“2-Chloro-7-methylbenzo[d]thiazole” is a chemical compound with the molecular formula C8H6ClNS . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-methylbenzo[d]thiazole” consists of a benzothiazole ring with a chlorine atom substituted at the 2nd position and a methyl group at the 7th position . The exact 3D structure or other detailed structural information is not available in the retrieved data.

Scientific Research Applications

Antimicrobial Applications

2-Chloro-7-methylbenzo[d]thiazole: has been found to be a key scaffold in the development of compounds with antimicrobial properties. Thiazole derivatives, including those with chloro and methyl substitutions, have been utilized to create new antimicrobial drugs that target a variety of pathogens. These compounds often exhibit broad-spectrum activity against bacteria and fungi, making them valuable in the fight against infectious diseases .

Anticancer Research

In the realm of oncology, thiazole derivatives are being explored for their potential as anticancer agents. The structural motif of 2-Chloro-7-methylbenzo[d]thiazole is present in several compounds that have shown promise in inhibiting the growth of cancer cells. Researchers are investigating these compounds for their ability to act as cytotoxic agents, targeting various types of cancer cells while minimizing side effects .

Neuroprotective Properties

The neuroprotective properties of thiazole derivatives are of significant interest in the treatment of neurodegenerative diseases. Compounds based on 2-Chloro-7-methylbenzo[d]thiazole are being studied for their ability to protect neuronal cells from damage, which is crucial in conditions like Alzheimer’s and Parkinson’s disease. These studies aim to develop drugs that can preserve cognitive functions and slow disease progression .

Antiviral Activity

Thiazole derivatives, including those with the 2-Chloro-7-methylbenzo[d]thiazole structure, have been identified as potent antiviral agents. They are being tested against a range of viruses, with the goal of discovering new treatments for viral infections. The antiviral activity of these compounds is often attributed to their ability to interfere with viral replication or to inhibit enzymes critical to the viral life cycle .

Agricultural Chemicals

In agriculture, 2-Chloro-7-methylbenzo[d]thiazole derivatives are used to develop new agrochemicals. These compounds can serve as fungicides, herbicides, and insecticides, providing protection for crops against various pests and diseases. The research in this area focuses on creating chemicals that are effective at low concentrations and are environmentally friendly .

Material Science Applications

The chemical properties of 2-Chloro-7-methylbenzo[d]thiazole make it a valuable component in material science. It is used in the synthesis of dyes, pigments, and other materials that require stability and specific electronic characteristics. The thiazole ring contributes to the photostability and electronic properties of these materials, making them suitable for a wide range of applications .

Future Directions

Benzothiazole and its derivatives, including “2-Chloro-7-methylbenzo[d]thiazole”, have shown a wide range of biological activities, making them promising scaffolds in pharmaceutical chemistry . Future research could focus on exploring the biological activities of “2-Chloro-7-methylbenzo[d]thiazole” and its derivatives, as well as developing more efficient synthesis methods.

properties

IUPAC Name

2-chloro-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQCDNLZGMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylbenzo[d]thiazole

CAS RN

2942-24-7
Record name 2-chloro-7-methyl-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-fluoro-3-methylaniline via 2-mercapto-7-methyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 180° C. for 24 h in a sealed tube.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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